2-Bromo-6-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
2-Bromo-6-methyl-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-6-methyl-3-(trifluoromethyl)pyridine involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine. This can be achieved by reacting 2-methyl-3-(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent, such as chloroform, under reflux conditions . The reaction typically proceeds as follows:
2-Methyl-3-(trifluoromethyl)pyridine+Br2→this compound
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura coupling: This reaction often uses palladium catalysts and boronic acids or esters as coupling partners, with bases like potassium carbonate in solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-amino-6-methyl-3-(trifluoromethyl)pyridine derivative.
Scientific Research Applications
2-Bromo-6-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: The compound can serve as a building block for the synthesis of herbicides, insecticides, and fungicides.
Materials science: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C7H5BrF3N |
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Molecular Weight |
240.02 g/mol |
IUPAC Name |
2-bromo-6-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-3-5(6(8)12-4)7(9,10)11/h2-3H,1H3 |
InChI Key |
PVJXXMUWMUITBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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